molecular formula C24H24ClN5OS B13366469 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No.: B13366469
M. Wt: 466.0 g/mol
InChI Key: BTTYHRWPPCKGLE-UHFFFAOYSA-N
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Description

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C24H24ClN5OS

Molecular Weight

466.0 g/mol

IUPAC Name

N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C24H24ClN5OS/c25-18-6-7-21-17(14-18)15-20(19-4-1-2-5-22(19)32-21)28-23(31)16-29-10-12-30(13-11-29)24-26-8-3-9-27-24/h1-9,14,20H,10-13,15-16H2,(H,28,31)

InChI Key

BTTYHRWPPCKGLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C5=NC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Dibenzothiepin Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzothiepin core.

    Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzothiepin core using chlorinating agents such as thionyl chloride.

    Attachment of the Piperazinyl Acetamide Moiety: This involves the reaction of the chlorinated dibenzothiepin with 2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiepin core.

    Reduction: Reduction reactions may target the nitrogen atoms in the piperazinyl moiety.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the chlorine position.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antipsychotic activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dibenzothiepin core may interact with neurotransmitter receptors, while the piperazinyl moiety could modulate enzyme activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin Derivatives: Compounds with similar core structures but different substituents.

    Piperazinyl Acetamides: Compounds with similar piperazinyl moieties but different core structures.

Uniqueness

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to the specific combination of the dibenzothiepin core and the piperazinyl acetamide moiety. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

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